(S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-methyl-benzyl)-butyramide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-3-methyl-N-[(3-methylphenyl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-11(2)15(17)16(19)18(14-7-8-14)10-13-6-4-5-12(3)9-13/h4-6,9,11,14-15H,7-8,10,17H2,1-3H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVJZDVPGKUSHE-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C2CC2)C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN(C2CC2)C(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-methyl-benzyl)-butyramide has shown potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
- Mechanism of Action : The compound may act as an inhibitor of specific enzymes or receptors involved in various physiological processes, potentially influencing pathways related to pain management and inflammation.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its chiral nature allows for the production of other chiral compounds, which are essential in pharmaceuticals.
- Synthetic Routes : Various synthetic methods can be employed to derive this compound, including reductive amination and amidation processes that utilize different carbonyl compounds and amines.
Research indicates that this compound possesses significant biological activity. Studies have suggested its potential role in modulating the endocannabinoid system, which could have implications for treating neurological disorders.
Analytical Chemistry
The compound can be utilized in analytical chemistry as a standard for chromatographic techniques due to its well-defined structure and properties.
Case Study 1: Pain Management
In a study exploring the analgesic properties of this compound, researchers found that it exhibited significant pain-relieving effects in animal models. The compound was shown to inhibit the activity of fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids, which are known to alleviate pain.
Case Study 2: Synthesis of Chiral Compounds
A research team successfully synthesized this compound through a multi-step process involving reductive amination followed by amidation. The resulting compound was then used as a precursor for synthesizing other biologically active molecules, demonstrating its utility in organic synthesis.
Comparison with Similar Compounds
Research Implications
While specific data on the target compound’s bioactivity is absent, structural parallels suggest:
- Drug Design : The cyclopropane and chiral center may enhance target selectivity and pharmacokinetics compared to ’s sulfonamide derivatives.
- Catalysis : Unlike ’s directing group, the target’s benzyl group may favor hydrophobic interactions in enzyme-binding pockets.
Further studies should prioritize synthesizing the compound and evaluating its physicochemical and biological profiles relative to these analogs.
Preparation Methods
Table 1: Critical Starting Materials
The cyclopropyl group is introduced via nucleophilic substitution or cyclopropanation, while the 3-methyl-benzyl moiety originates from alkylation or Friedel-Crafts reactions. Chiral resolution of intermediates, such as L-valine derivatives, ensures the (S)-configuration.
Step-by-Step Synthetic Pathways
Amide Bond Formation
The butyramide core is constructed via coupling reactions. A representative pathway involves:
-
Amino Acid Activation : L-Valine is activated using carbodiimides (e.g., EDC) and hydroxybenzotriazole (HOBt) to form an active ester.
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Condensation with Cyclopropylamine : The activated ester reacts with cyclopropylamine under inert conditions (N₂ atmosphere, 0–5°C) to yield N-cyclopropyl-3-methyl-butyramide.
-
Benzylation : The secondary amine is alkylated with 3-methyl-benzyl chloride in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60°C.
Key Reaction Conditions :
Stereochemical Control
Asymmetric synthesis avoids racemization:
Cyclopropane Functionalization
Cyclopropane rings are introduced via:
-
Simmons-Smith Reaction : Diiodomethane and zinc-copper couple react with alkenes.
-
Transition Metal Catalysis : Palladium-mediated cross-couplings append pre-formed cyclopropane units.
Industrial-Scale Production
Table 2: Industrial Optimization Strategies
| Parameter | Laboratory Scale | Industrial Adaptation |
|---|---|---|
| Solvent | Dichloromethane | Ethyl acetate (recyclable) |
| Catalysis | Homogeneous (EDC/HOBt) | Heterogeneous (immobilized enzymes) |
| Purification | Column chromatography | Crystallization |
| Yield | 70% | 85–90% |
Continuous flow reactors enhance throughput, reducing reaction times from 24 hours to 2–4 hours. Green chemistry principles minimize waste: solvent recovery systems achieve >95% reuse.
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Confirmation
-
NMR : δ 1.15–1.30 ppm (cyclopropane CH₂), δ 7.20–7.35 ppm (aromatic protons).
-
Mass Spectrometry : [M+H]⁺ = 261.2 m/z (theoretical 260.37 g/mol).
Challenges and Mitigation Strategies
Table 3: Common Synthesis Challenges
| Issue | Cause | Solution |
|---|---|---|
| Racemization | Basic conditions | Low-temperature reactions |
| By-product formation | Over-alkylation | Stoichiometric control |
| Low cyclopropane yields | Ring strain instability | Slow reagent addition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
